1-(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)ethan-1-one
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Overview
Description
. This compound is characterized by its indazole core, which is a bicyclic structure containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-324030 typically involves the reaction of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole with ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of WAY-324030 follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
WAY-324030 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-324030 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to optimize yield and selectivity .
Major Products Formed
The major products formed from the reactions of WAY-324030 depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
WAY-324030 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of WAY-324030 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
WAY-324030 can be compared with other similar compounds, such as:
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole: Shares a similar core structure but lacks the ethanone group.
1-(1-Phenyl-1H-indazol-3-yl)ethan-1-one: Similar structure but with different substitution patterns on the indazole ring.
The uniqueness of WAY-324030 lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(1-phenyl-4,5,6,7-tetrahydroindazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(18)15-13-9-5-6-10-14(13)17(16-15)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPMWJSTBHXKNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C2=C1CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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